molecular formula C18H17N5S B11613534 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B11613534
M. Wt: 335.4 g/mol
InChI Key: PSTMOLWLPNXOII-UHFFFAOYSA-N
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Description

4-(5,6-Dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a heterocyclic compound featuring a fused tetrahydrobenzothienopyrimidine core substituted at the 4-position with a 5,6-dimethylbenzotriazole moiety. This compound is synthesized via nucleophilic substitution of a chloro intermediate (e.g., 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine) with 5,6-dimethyl-1H-benzotriazole under reflux conditions, analogous to other 4-substituted derivatives .

Properties

Molecular Formula

C18H17N5S

Molecular Weight

335.4 g/mol

IUPAC Name

4-(5,6-dimethylbenzotriazol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C18H17N5S/c1-10-7-13-14(8-11(10)2)23(22-21-13)17-16-12-5-3-4-6-15(12)24-18(16)20-9-19-17/h7-9H,3-6H2,1-2H3

InChI Key

PSTMOLWLPNXOII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(N=N2)C3=C4C5=C(CCCC5)SC4=NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method involves the initial formation of the benzotriazole moiety, followed by its coupling with a benzothienopyrimidine precursor under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-(5,6-Dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to metal ions, forming stable coordination complexes that inhibit enzymatic activities or disrupt cellular processes. The benzothienopyrimidine structure may interact with nucleic acids or proteins, affecting gene expression or protein function .

Comparison with Similar Compounds

Key Observations :

  • The benzotriazole-substituted compound likely exhibits higher thermal stability than morpholine/piperidine derivatives due to the rigid aromatic system.
  • Hydrazino derivatives (e.g., compound 5) are pivotal intermediates for synthesizing hydrazone and pyrazole analogs .

Physicochemical Properties

Spectral Data Comparison:

  • IR Spectroscopy :
    • Benzotriazole derivatives show characteristic N-H stretches (~3400 cm⁻¹) and C=N stretches (1676 cm⁻¹) .
    • Morpholine/piperidine analogs exhibit strong C-O/C-N stretches (~1100–1250 cm⁻¹) .
  • ¹H NMR: Benzotriazole substituents display aromatic proton signals at δ 7.5–8.5 ppm . Hydrazino derivatives (e.g., compound 5) show NH-NH₂ singlets at δ 4.60–7.94 ppm .

Solubility and Stability:

  • Hydrazone derivatives (e.g., compound 6a) are prone to hydrolysis under acidic conditions, limiting their pharmacokinetic stability .

Anticancer Activity:

  • Benzotriazole analogs : Structural similarity to purines may enable kinase inhibition, though specific data for this compound are pending .
  • Pyrazolylmethylidene hydrazine derivatives : Exhibit IC₅₀ values of 1–10 μM against lung (HOP-92) and breast cancer cell lines .

Antimicrobial Activity:

  • Hydrazino derivatives: MIC values of 8–32 μg/mL against S. aureus and E. coli .
  • Triazolopyrimidines : Inhibit Shiga toxin trafficking at 10 μM concentrations .

HIV Replication Inhibition:

  • Tetrahydrobenzothienopyrimidine cores with lipophilic substituents (e.g., benzotriazole) show promise as HIV reverse transcriptase inhibitors .

Biological Activity

The compound 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a complex heterocyclic molecule notable for its potential biological activities. This compound integrates a benzotriazole moiety with a tetrahydrobenzothienopyrimidine structure, suggesting diverse pharmacological applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C18H17N5SC_{18}H_{17}N_5S with a molecular weight of approximately 335.434 g/mol. The structure features both a benzotriazole and a thienopyrimidine component, which are known to contribute to various biological activities.

Biological Activity Overview

Research on benzotriazole derivatives has shown that they exhibit significant antimicrobial, antiviral, and anticancer properties. The unique structure of 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine may enhance these activities compared to other similar compounds.

Antimicrobial Activity

Studies indicate that compounds with similar structures have demonstrated potent antimicrobial effects against various bacterial strains. For instance:

CompoundMIC (μg/mL)Target Organism
Compound A6.25E. coli
Compound B12.5Bacillus subtilis
Compound C25Candida albicans

The specific activity of 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine against these organisms remains to be fully characterized but is expected to follow similar trends due to structural similarities with known active compounds .

Antiviral Properties

Benzotriazole derivatives have been evaluated for their antiviral activity against several viruses including Hepatitis C and Dengue virus. The mechanism often involves inhibition of viral helicases or polymerases:

  • Inhibition of Helicase Activity : Some derivatives have shown IC50 values around 6.5 μM against HCV helicase . This suggests that the compound may also exhibit similar inhibitory properties.

Anticancer Activity

The anticancer potential of benzotriazole derivatives has been explored in various cancer cell lines. For example:

Cell LineCompound Concentration (μM)Observed Effect
HEPG2 (liver cancer)1050% cell death
PC12 (neuroblastoma)25Significant growth inhibition

The structure of 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine may facilitate interactions with cellular targets leading to apoptosis or cell cycle arrest in cancer cells .

Case Studies

Several studies have focused on the biological evaluation of benzotriazole derivatives:

  • Antibacterial Efficacy : A study demonstrated that compounds similar to 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with varying MIC values depending on structural modifications .
  • Antiviral Screening : In vitro assays showed that certain benzotriazole derivatives effectively inhibited viral replication in Hepatitis C virus models by targeting the viral helicase .
  • Cytotoxicity Studies : Research involving various cancer cell lines indicated that modifications in the benzotriazole structure could enhance cytotoxic effects against specific cancer types .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-substituted tetrahydrobenzothienopyrimidine derivatives?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, 4-chloro intermediates (e.g., 4-chloro-2-phenyl derivatives) are reacted with alkyl/aryl amines or thiols under reflux conditions. Aluminum amalgam in aqueous tetrahydrofuran has been used for selective reduction of sulfonylmethyl groups to methylthio derivatives . Hydrazine hydrate in pyridine is also employed to replace thiol groups with hydrazine moieties, enabling cyclization into triazolo-pyrimidine derivatives .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and ring saturation. Infrared (IR) spectroscopy identifies functional groups (e.g., C=N, C=S), while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Crystallographic studies (e.g., X-ray diffraction) resolve complex stereochemistry, as demonstrated for related thienopyrimidines .

Q. What biological activities are associated with tetrahydrobenzothienopyrimidine scaffolds?

  • Methodological Answer : These derivatives exhibit antimicrobial, anticancer, and enzyme inhibitory activities. For instance, 2-substituted analogs show antimicrobial efficacy in in vitro assays, with docking studies suggesting interactions with bacterial DNA gyrase . Modifications at the 4-position (e.g., benzotriazole groups) may enhance binding to kinase targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in substituent electronic effects or assay conditions. Use structure-activity relationship (SAR) studies to isolate critical functional groups. For example, replacing a methylthio group with a benzotriazole moiety alters hydrophobicity and hydrogen-bonding capacity, impacting target affinity . Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and molecular dynamics simulations .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer : Introduce polar groups (e.g., hydroxyl, amine) at non-critical positions while retaining core pharmacophores. Prodrug approaches, such as esterification of carboxylic acids, improve membrane permeability. Solubility can be tested via shake-flask methods, and logP values calculated using HPLC retention times .

Q. How do steric and electronic effects influence regioselectivity in functionalization reactions?

  • Methodological Answer : Steric hindrance from the 5,6-dimethylbenzotriazole group directs electrophilic substitution to the less hindered 2-position of the pyrimidine ring. Electronic effects are probed using Hammett plots: Electron-withdrawing substituents (e.g., nitro) decrease reactivity in SNAr reactions, while electron-donating groups (e.g., methyl) enhance it .

Q. What analytical challenges arise in quantifying trace impurities during scale-up?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or MS detection is essential. Impurities like unreacted hydrazine or byproducts (e.g., triazolo derivatives) require gradient elution methods. Quantify limits of detection (LOD) and quantification (LOQ) using spiked samples .

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